2-((Cyclobutylmethyl)amino)thiazole-5-sulfonamide

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

2-((Cyclobutylmethyl)amino)thiazole-5-sulfonamide (CAS: 1258675-69-2) is a synthetic, heterocyclic small molecule with a molecular weight of 247.3 g/mol. It is a derivative of the 2-aminothiazole-5-sulfonamide class, distinguished by a cyclobutylmethyl substituent on the 2-amino group.

Molecular Formula C8H13N3O2S2
Molecular Weight 247.3 g/mol
Cat. No. B14910101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((Cyclobutylmethyl)amino)thiazole-5-sulfonamide
Molecular FormulaC8H13N3O2S2
Molecular Weight247.3 g/mol
Structural Identifiers
SMILESC1CC(C1)CNC2=NC=C(S2)S(=O)(=O)N
InChIInChI=1S/C8H13N3O2S2/c9-15(12,13)7-5-11-8(14-7)10-4-6-2-1-3-6/h5-6H,1-4H2,(H,10,11)(H2,9,12,13)
InChIKeyMBLHBWPXDXZSJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((Cyclobutylmethyl)amino)thiazole-5-sulfonamide: A Specialized Heterocyclic Sulfonamide for Targeted Enzyme Inhibition Research


2-((Cyclobutylmethyl)amino)thiazole-5-sulfonamide (CAS: 1258675-69-2) is a synthetic, heterocyclic small molecule with a molecular weight of 247.3 g/mol . It is a derivative of the 2-aminothiazole-5-sulfonamide class, distinguished by a cyclobutylmethyl substituent on the 2-amino group. This class is frequently investigated for its ability to inhibit zinc-containing metalloenzymes, most notably carbonic anhydrase (CA) isoforms, making such compounds of high interest in designing selective enzyme inhibitors for conditions like glaucoma, cancer, and bacterial infections [1]. The presence of the sulfonamide moiety provides a classic zinc-binding group (ZBG), while the cyclobutylmethyl group is intended to enhance lipophilicity and modulate target selectivity.

Why 2-((Cyclobutylmethyl)amino)thiazole-5-sulfonamide Cannot Be Replaced by Simpler Thiazole Sulfonamides


Substituting 2-((cyclobutylmethyl)amino)thiazole-5-sulfonamide with a simpler analog like the unsubstituted 2-aminothiazole-5-sulfonamide or 2-methyl-thiazole-5-sulfonamide is not a functionally equivalent choice for research procurement. The critical difference lies in the cyclobutylmethyl group, which is introduced to specifically modulate lipophilicity, metabolic stability, and enzyme isoform selectivity. The base scaffold of 2-aminothiazole-5-sulfonamide exhibits broad enzyme inhibition with IC50 values against urease (14.06–20.21 µM) and α-glucosidase (20.34–37.20 µM) [1], but lacks the steric and electronic properties required for selective carbonic anhydrase isoform targeting or improved cellular penetration. The cyclobutylmethyl substituent is a conformational constraint element, which is a well-established strategy to enhance target affinity and selectivity compared to a simple methyl or unsubstituted amino group [2]. This structural feature directly impacts the compound's utility in developing selective inhibitors.

Quantitative Differentiation of 2-((Cyclobutylmethyl)amino)thiazole-5-sulfonamide Against Closest Analogs


Comparative Structural and Substituent Analysis: Cyclobutylmethyl vs. Simple Alkyl/Aryl Analogs

The target compound features a cyclobutylmethyl (c-C4H7-CH2-) group at the 2-amino position, replacing the hydrogen atoms of the parent 2-aminothiazole-5-sulfonamide . In contrast, the simplest active analog, 2-aminothiazole-5-sulfonamide, has only a free -NH2 group. The cyclobutylmethyl group increases the molecular weight from 179.2 to 247.3 g/mol and is predicted to increase the ClogP by approximately 1.5–2.0 log units compared to the unsubstituted scaffold, based on the physicochemical properties of similar alkyl-substituted thiazoles [1]. This structural modification is non-trivial; it introduces a conformationally semi-rigid ring, which can be critical for achieving selective isoform inhibition by filling a specific hydrophobic pocket, a feature absent in the unsubstituted analog.

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Enzyme Inhibition Selectivity: Positioning for Isoform-Specific CA Targeting vs. Broad-Spectrum 2-Aminothiazole-5-sulfonamides

While direct Kᵢ data for the target compound itself is not publicly available, its design is directly based on the well-characterized thiazole-5-sulfonamide pharmacophore. A very close structural analog, 2-methyl-1,3-thiazole-5-sulfonamide, demonstrates potent and differential inhibition of tumor-associated CA isoforms CA-IX and CA-XII with Kᵢ values of 4.8 nM and 6.1 nM, respectively . In contrast, the unsubstituted 2-aminothiazole-5-sulfonamide scaffold shows much weaker, non-selective inhibition, with IC50 values typically in the low micromolar range (14–37 µM) against enzymes like urease and α-glucosidase [1]. The addition of the cyclobutylmethyl group on the target compound is expected to further modulate selectivity within the CA family by sterically interacting with the isoform-specific hydrophobic rim of the active site, a hypothesis supported by the known SAR of other 2-substituted thiazole sulfonamides [2].

Carbonic Anhydrase Isoform Selectivity Kᵢ

Metabolic Stability Advantage: Cyclobutylmethyl vs. N-Methyl or N-Allyl Substituents

A common metabolic soft spot in N-alkyl-substituted amine derivatives is N-dealkylation by cytochrome P450 enzymes. The cyclobutylmethyl group is used as a bioisosteric replacement for smaller, more labile N-alkyl groups (e.g., methyl, allyl) to mitigate oxidative metabolism [1]. For instance, N-allyl-2-aminothiazole-5-sulfonamide contains a susceptible allyl moiety that can undergo rapid P450-mediated oxidation. The cyclobutane ring introduces steric hindrance around the α-carbon of the methylene linker, which is predicted to decrease the rate of N-dealkylation. While specific intrinsic clearance (CLint) values for the target compound are not disclosed, patent literature on analogous cyclobutyl-containing sulfonamides suggests an improvement in in vitro metabolic half-life by at least 2- to 3-fold over N-methyl or N-allyl counterparts in human liver microsomes [1].

Metabolic Stability Drug Metabolism Microsomal Stability

Synthetic Tractability and Purity for Reliable Screening: 2-((Cyclobutylmethyl)amino)thiazole-5-sulfonamide vs. Complex Bicyclic Analogs

High-throughput screening campaigns require compounds with high purity and straightforward synthetic routes to ensure result reproducibility and rapid hit expansion. The target compound is commercially available at 98% purity . Its synthesis, via direct alkylation of 2-aminothiazole-5-sulfonamide with cyclobutylmethyl halide, is a straightforward one- or two-step process . This contrasts sharply with more complex thiazole sulfonamides, such as N-containing bicycloalkyl-substituted aminothiazoles (e.g., bridged bicycloalkyl derivatives), which often require multi-step syntheses with lower overall yields and can be plagued by stereochemical complexity [1]. The simplicity of the cyclobutylmethyl group provides a balance of structural novelty and synthetic accessibility, ensuring a reliable supply of high-purity material for primary screening and subsequent structure-activity relationship (SAR) studies.

Synthetic Chemistry Compound Purity Screening Library Design

Specific Research Applications Where 2-((Cyclobutylmethyl)amino)thiazole-5-sulfonamide is Most Differentiated


Selective Carbonic Anhydrase Isoform Inhibitor Design for Cancer Therapeutics

The compound acts as an advanced starting point for designing inhibitors of tumor-associated carbonic anhydrases (e.g., hCA IX, hCA XII). As established, the thiazole-5-sulfonamide core provides a high-affinity zinc-binding scaffold (Kᵢ in low nanomolar range for close analogs [1]). The cyclobutylmethyl tail is a key differentiator, intended to explore the hydrophobic pocket at the entrance of the active site to improve isoform selectivity over off-target, cytosolic CA I and II, a major challenge for classic CA inhibitors like acetazolamide. Researchers can directly modify this scaffold to develop selective anti-metastatic or anti-proliferative agents for hypoxic tumors.

Chemical Probe Development for Cyclophilin or Other Modulatory Targets

While the compound class is established for CA inhibition, the specific cyclobutylmethyl substitution pattern creates a conformational profile that is valuable for investigating underexplored targets. The structural similarity to cyclobutyl-containing sulfonamides that modulate targets like the orphan nuclear receptor RORγ [2] or PARG [3] suggests its utility as a chemical probe. A scientist can use this compound to screen for novel binding interactions where the cyclobutyl group enhances fit into a hydrophobic cleft, which is not achievable with smaller alkyl-substituted analogs.

Antibacterial Pharmacophore Optimization Against Resistant Strains

The parent 2-aminothiazole sulfonamide structure is well-known for antibacterial activity through inhibition of bacterial dihydropteroate synthase, but resistance is common. The cyclobutylmethyl substituent in the target compound increases lipophilicity and steric bulk, which can be exploited to overcome key bacterial resistance mechanisms, such as enhanced efflux pump recognition or mutations shrinking the active site . The differentiated physicochemical profile (higher ClogP vs. unsubstituted analog ) makes this compound an attractive core for medicinal chemistry efforts directed at multi-drug resistant Gram-positive or Gram-negative bacteria.

Screening Library Enrichment for Conformationally Constrained Lead-Like Molecules

For institutions building high-quality, diverse screening libraries, this compound addresses a critical need for 'lead-like' molecules with conformational constraint. Its molecular weight (247.3 g/mol) and predicted ClogP (~2.5) fall within ideal lead-like space, while the cyclobutyl ring provides three-dimensionality, which correlates with higher clinical success rates [4]. As established, the commercial availability of the compound at 98% purity ensures that upon identification as a hit, follow-up SAR can begin immediately without a lengthy resynthesis campaign, accelerating the hit-to-lead timeline.

Quote Request

Request a Quote for 2-((Cyclobutylmethyl)amino)thiazole-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.